molecular formula C8H16O4S B1517990 Ethyl 2-(butane-2-sulfonyl)acetate CAS No. 1153196-37-2

Ethyl 2-(butane-2-sulfonyl)acetate

Cat. No.: B1517990
CAS No.: 1153196-37-2
M. Wt: 208.28 g/mol
InChI Key: NUGWPXVQHVOKGT-UHFFFAOYSA-N
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Description

Ethyl 2-(butane-2-sulfonyl)acetate is a useful research compound. Its molecular formula is C8H16O4S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(butane-2-sulfonyl)acetate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with sulfonyltransferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key proteins involved in these pathways. This can lead to changes in gene expression and cellular metabolism. For example, this compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, such as sulfonyltransferases, and inhibit or activate their activity. By modifying the activity of these enzymes, this compound can influence various biochemical reactions and cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as sulfonyltransferases, which play a role in the transfer of sulfonyl groups to target molecules. This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can influence its activity and function within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. This compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within cells .

Properties

IUPAC Name

ethyl 2-butan-2-ylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGWPXVQHVOKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(butane-2-sulfonyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.